(S)-Methyl 3-(benzyloxycarbonylamino)-3-phenylpropanoate
Description
Properties
IUPAC Name |
methyl (3S)-3-phenyl-3-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-22-17(20)12-16(15-10-6-3-7-11-15)19-18(21)23-13-14-8-4-2-5-9-14/h2-11,16H,12-13H2,1H3,(H,19,21)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWDOSGINLYWIK-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858305 | |
| Record name | Methyl (3S)-3-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32975-59-0 | |
| Record name | Methyl (3S)-3-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-Methyl 3-(benzyloxycarbonylamino)-3-phenylpropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is an amino acid derivative characterized by the following structure:
- Chemical Formula : CHNO
- Molecular Weight : 299.34 g/mol
The compound features a methyl ester group, a benzyloxycarbonyl protecting group, and a phenyl side chain, which contribute to its biological activity.
The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It might interact with specific receptors, influencing signaling pathways that regulate cell growth and differentiation.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.
Anticancer Properties
Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that the compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes key findings from these studies:
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.2 | Apoptosis induction |
| HeLa | 12.8 | Cell cycle arrest |
These results indicate that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells.
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) are presented in the table below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that the compound possesses moderate antibacterial activity, which could be explored further for therapeutic applications.
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various derivatives of this compound and their evaluation for anticancer properties. The most active derivatives exhibited significant cytotoxicity against multiple cancer cell lines, suggesting a structure-activity relationship that could guide future drug development efforts .
- Antimicrobial Research : A recent investigation focused on the antimicrobial properties of this compound, revealing its effectiveness against resistant strains of bacteria. The study emphasized the importance of further exploring its mechanism of action to understand how it disrupts bacterial cell functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Analysis
Protecting Group Variations Cbz vs. Acetyl (Ac): The Cbz group in the target compound offers superior stability under acidic conditions compared to the acetyl group in Methyl (S)-3-acetamido-3-phenylpropanoate. However, Ac-protected analogs exhibit faster deprotection under basic hydrolysis, advantageous in rapid API synthesis . Benzoyl vs. Cbz: Methyl (2S,3R)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate introduces steric hindrance via the benzoyl group and a hydroxyl moiety, altering solubility and reactivity in nucleophilic acyl substitutions .
Biological Activity Antitumor Potential: (S)-Methyl 2-(5-aminobenzamido)-3-phenylpropanoate () demonstrates enhanced antitumor activity compared to the target compound due to the 5-aminobenzamido substituent, which may intercalate DNA or inhibit kinases . Enzyme Inhibition: Phosphinyl derivatives like Methyl 3-[1-N-(Cbz-amino)-3-phenylpropyl]hydroxyphosphinyl propanoate act as leucylaminopeptidase inhibitors, leveraging phosphonate groups to mimic tetrahedral intermediates in enzymatic hydrolysis .
Microbial Interactions Ethyl 3-phenylpropanoate () and its methyl analog (HMDB0030060) show strong microbial correlations (|ρ| >0.7) with P. membranifaciens and M. litorale, whereas the target compound’s Cbz group likely reduces microbial uptake due to increased hydrophobicity .
Synthetic Utility Peptide Coupling: The target compound’s Cbz group is orthogonal to Fmoc/t-Boc strategies, enabling sequential deprotection in multi-step syntheses. In contrast, Z-Tyr-OMe () introduces a phenolic hydroxyl group, requiring protection during acidic coupling conditions .
Research Findings and Data
Table 1: Physicochemical Properties (Theoretical)
| Property | Target Compound | Deprotected Analog () | Ac-Protected () |
|---|---|---|---|
| Molecular Weight (g/mol) | 313.35 | 193.22 | 221.25 |
| LogP (Predicted) | 3.2 | 1.8 | 2.1 |
| Hydrogen Bond Acceptors | 4 | 3 | 3 |
| Rotatable Bonds | 7 | 5 | 6 |
Preparation Methods
Starting Materials and Reaction Mechanisms
The foundational synthesis begins with benzenepropanoic acid and phenylmethoxycarbonyl chloride (Cbz-Cl). In anhydrous dichloromethane or tetrahydrofuran, triethylamine acts as a base to deprotonate the carboxylic acid, facilitating nucleophilic acyl substitution with Cbz-Cl. The intermediate 3-(benzyloxycarbonylamino)-3-phenylpropanoic acid is subsequently esterified using methanol under acidic catalysis (e.g., H₂SO₄ or HCl), yielding the methyl ester.
Critical Reaction Parameters :
-
Temperature: 0–25°C for acylation; 40–60°C for esterification.
-
Solvent polarity: Higher dielectric constants (e.g., THF) accelerate acylation but risk racemization.
Optimization of Reaction Conditions
A study by Beilstein Journal of Organic Chemistry demonstrated that slow addition of Cbz-Cl (over 1 hour) minimizes side reactions such as over-acylation, improving yields from 68% to 89%. Purification via flash chromatography (hexane:ethyl acetate, 3:1) removes unreacted starting materials, while recrystallization in ethanol-water mixtures enhances enantiomeric excess (ee) to >98%.
Enantioselective Synthesis
Chiral Catalysts and Stereochemical Control
Enantiopure (S)-isomer production relies on asymmetric hydrogenation or enzymatic resolution . The Wiley-VCH synthesis manual outlines a method using chiral Ru-BINAP catalysts to hydrogenate α,β-unsaturated precursors, achieving 92% ee. Alternatively, lipases (e.g., Candida antarctica) selectively hydrolyze the (R)-enantiomer from racemic mixtures, leaving the (S)-ester intact with >99% ee.
Table 1: Comparative Performance of Enantioselective Methods
| Method | Catalyst/Enzyme | Yield (%) | ee (%) |
|---|---|---|---|
| Asymmetric Hydrogenation | Ru-(S)-BINAP | 85 | 92 |
| Enzymatic Resolution | Candida antarctica | 78 | 99 |
Industrial-Scale Production
Scalable Protocols
Industrial synthesis employs continuous-flow reactors to enhance heat and mass transfer. A two-stage process involves:
-
Acylation in Microreactors : Cbz-Cl and benzenepropanoic acid react at 25°C with residence time <10 minutes, achieving 95% conversion.
-
Esterification Under Pressure : Methanol and sulfuric acid are fed into a packed-bed reactor at 50°C, yielding 99% esterification efficiency.
Quality Control Measures :
Analytical Characterization
Spectroscopic Data
The compound exhibits distinct ¹H NMR peaks at δ 7.22–7.31 ppm (aromatic protons), δ 5.09 ppm (Cbz NH), and δ 3.50 ppm (methoxy group). Optical rotation ([α]D²⁵ = -16.1° in CHCl₃) confirms the (S)-configuration.
Table 2: Key Spectral Properties
| Parameter | Value |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.22–7.31 (m, 10H, Ar-H) |
| Optical Rotation | [α]D²⁵ = -16.1° (c 0.97, CHCl₃) |
| Melting Point | 102–104°C |
Emerging Methodologies
Q & A
Q. Enantiomeric Validation :
- Chiral HPLC with a cellulose-based column (e.g., Chiralpak AD-H) to resolve enantiomers.
- Optical Rotation : Compare [α]D²⁵ values with literature data for (S)-configured analogs (e.g., +15° to +25° in CHCl₃) .
Advanced: How can racemization during synthesis be minimized, particularly during Cbz protection or esterification?
Answer:
Racemization risks arise from prolonged exposure to acidic/basic conditions or high temperatures. Mitigation strategies include:
- Low-Temperature Reactions : Conduct Cbz protection at 0–5°C to suppress base-induced epimerization .
- Mild Coupling Agents : Use DIC (N,N'-diisopropylcarbodiimide) instead of DCC to reduce side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., THF) stabilize intermediates better than protic solvents.
- Monitoring : Use real-time FTIR or in-situ NMR to detect racemization early .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
